molecular formula C18H21N3O7Se B6591718 Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside CAS No. 150809-76-0

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside

Cat. No.: B6591718
CAS No.: 150809-76-0
M. Wt: 470.3 g/mol
InChI Key: SNFHHKWJGMICKN-UYTYNIKBSA-N
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Description

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside is a complex organic compound with the molecular formula C18H21N3O7Se and a molecular weight of 470.35 . This compound is a derivative of galactopyranoside, featuring a phenyl seleno group and an azido group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.

    Biology: The compound can be used in the study of glycosylation processes and the development of glycosylated biomolecules.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The phenyl seleno group can participate in redox reactions, while the azido group can undergo click chemistry reactions, making the compound versatile for various applications. The acetyl groups protect the hydroxyl groups, allowing for selective deprotection and functionalization .

Comparison with Similar Compounds

Similar Compounds

    Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-beta-D-galactopyranoside: Similar structure but with a beta configuration.

    Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-glucopyranoside: Similar structure but with a glucose backbone.

    Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-mannopyranoside: Similar structure but with a mannose backbone.

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-phenylselanyloxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O7Se/c1-10(22)25-9-14-16(26-11(2)23)17(27-12(3)24)15(20-21-19)18(28-14)29-13-7-5-4-6-8-13/h4-8,14-18H,9H2,1-3H3/t14-,15-,16+,17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFHHKWJGMICKN-UYTYNIKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O7Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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